Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a carbamoyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate typically involves the protection of the amine group in piperidine using a tert-butoxycarbonyl (Boc) protecting group. The general synthetic route includes:
Protection of Piperidine: The piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected piperidine.
Carbamoylation: The Boc-protected piperidine is then reacted with a suitable carbamoylating agent, such as carbamoyl chloride, to introduce the carbamoyl group.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or substrate in enzymatic assays.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, it is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(piperidin-4-yl)carbamate: Similar structure but lacks the carbamoyl group.
Tert-butyl N-(4-methylpiperidin-4-yl)carbamate: Contains a methyl group instead of a carbamoyl group.
Tert-butyl N-(4-hydroxypiperidin-4-yl)carbamate: Contains a hydroxyl group instead of a carbamoyl group.
Uniqueness
Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate is unique due to the presence of both the carbamoyl and carbamate groups, which provide distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-10(2,3)17-9(16)14-11(8(12)15)4-6-13-7-5-11;/h13H,4-7H2,1-3H3,(H2,12,15)(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGNPUBLWHOZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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